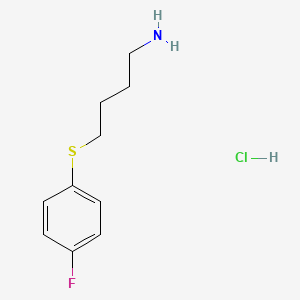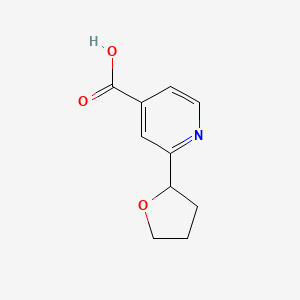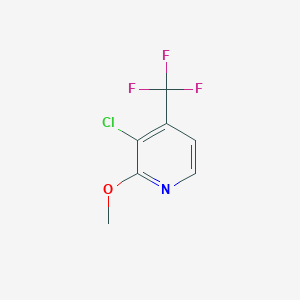
3-Chlor-2-Methoxy-4-(Trifluormethyl)pyridin
Übersicht
Beschreibung
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1227563-79-2. It has a molecular weight of 211.57 and its IUPAC name is 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis process involves a vapor-phase reaction .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is represented by the linear formula C7H5ClF3NO .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine are complex and involve several steps. For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product in the reaction .Wissenschaftliche Forschungsanwendungen
Metallationsreaktionspräkursor
„3-Chlor-2-Methoxy-4-(Trifluormethyl)pyridin“ kann bei der Herstellung von (Trifluormethyl)pyridyllithium durch Metallationsreaktionen verwendet werden. Dieser Prozess ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese, die für die Herstellung komplexer Moleküle für Pharmazeutika und Agrochemikalien von grundlegender Bedeutung ist .
Synthese von Metallorganischen Gerüsten (MOFs)
Diese Verbindung kann auch an der Synthese von MOFs beteiligt sein, die hochporöse Materialien sind, die aufgrund ihrer großen Oberfläche für die Gasspeicherung, Trennung und Katalyse verwendet werden können .
Neuronale Nikotinische Acetylcholinrezeptorliganden
Derivate dieser Verbindung könnten möglicherweise als Liganden für neuronale nikotinische Acetylcholinrezeptoren dienen, die Ziele für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson sind .
Verdampfungsphasenreaktorverwendung
In industriellen Anwendungen, wie z. B. Verdampfungsphasenreaktoren, könnte diese Verbindung für Chlorierungs- und Fluorierungsreaktionen verwendet werden, die Schritte bei der Herstellung verschiedener chemischer Produkte sind .
Synthese von pharmazeutischen Zwischenprodukten
Die Verbindung könnte zur Synthese von Zwischenprodukten in der pharmazeutischen Produktion verwendet werden, z. B. Piperidiniumsalze, die Bausteine für verschiedene Medikamente sind .
Pflanzenschutzmittel
Es kann auch zur Herstellung von Pflanzenschutzmitteln verwendet werden, indem es als Vorläufer für eine weitere Chlorierung und Fluorierung dient, um Verbindungen wie 2,3-Dichlor-5-(Trifluormethyl)pyridin zu erzeugen .
Wirkmechanismus
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives has been observed to result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
It’s known that organo-fluorine compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature .
Safety and Hazards
Zukünftige Richtungen
Currently, the major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
3-chloro-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQBEVHCKDNJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



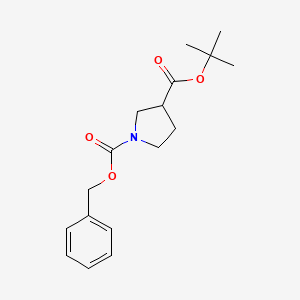
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)


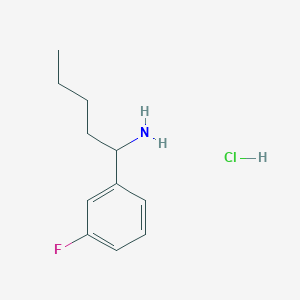
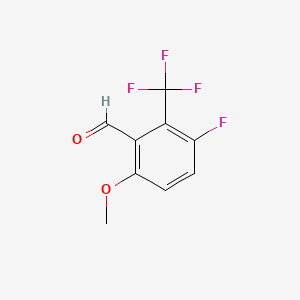
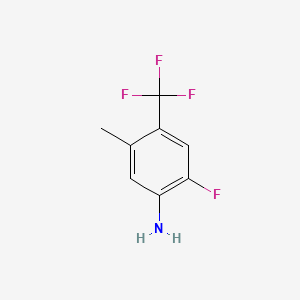
![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
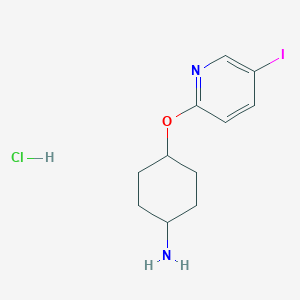
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)

